Avatrombopag-d8 (hydrochloride)

LC-MS/MS quantification isotope dilution mass spectrometry selected reaction monitoring

Avatrombopag-d8 (hydrochloride), also known as AKR-501-d8 hydrochloride, is a stable isotope-labeled analog of the oral thrombopoietin (TPO) receptor agonist Avatrombopag in which eight hydrogen atoms on the piperazine ring are replaced by deuterium (²H) atoms. The unlabeled parent compound, Avatrombopag (AKR-501), is a nonpeptide TPO receptor agonist with an EC50 of 3.3 nM in Ba/F3 cell proliferation assays and is clinically approved for thrombocytopenia associated with chronic liver disease and chronic immune thrombocytopenia.

Molecular Formula C29H35Cl3N6O3S2
Molecular Weight 694.2 g/mol
Cat. No. B12406925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvatrombopag-d8 (hydrochloride)
Molecular FormulaC29H35Cl3N6O3S2
Molecular Weight694.2 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.Cl
InChIInChI=1S/C29H34Cl2N6O3S2.ClH/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1H/i10D2,11D2,12D2,13D2;
InChIKeyJSHJSCRYBTVFTI-ZQAWUFKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Avatrombopag-d8 (hydrochloride): Deuterated Internal Standard for Precise Thrombopoietin Receptor Agonist Quantification


Avatrombopag-d8 (hydrochloride), also known as AKR-501-d8 hydrochloride, is a stable isotope-labeled analog of the oral thrombopoietin (TPO) receptor agonist Avatrombopag in which eight hydrogen atoms on the piperazine ring are replaced by deuterium (²H) atoms [1]. The unlabeled parent compound, Avatrombopag (AKR-501), is a nonpeptide TPO receptor agonist with an EC50 of 3.3 nM in Ba/F3 cell proliferation assays and is clinically approved for thrombocytopenia associated with chronic liver disease and chronic immune thrombocytopenia . The d8-labeled hydrochloride salt (molecular formula C₂₉H₂₇D₈Cl₃N₆O₃S₂, MW 694.16 g/mol) is designed exclusively as an internal standard (IS) for quantitative liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) bioanalytical methods, enabling precise quantification of Avatrombopag in biological matrices through isotope dilution mass spectrometry (IDMS) .

Why Unlabeled Avatrombopag or Structural Analogs Cannot Substitute for Avatrombopag-d8 in Validated Quantitative LC-MS/MS Workflows


In quantitative bioanalysis using LC-MS/MS, the co-eluting internal standard must share nearly identical chemical and physical properties with the target analyte to compensate for matrix effects, ionization suppression, and extraction recovery variability. Unlabeled Avatrombopag (MW 649.65 Da, free base) is indistinguishable from the analyte by mass spectrometry and therefore cannot serve as an internal standard. A structurally unrelated analog lacks identical chromatographic behavior and matrix effect compensation capability . Regulatory guidelines and best practices for stable isotope-labeled internal standards (SIL-IS) require a mass difference of at least 3 Da between the IS and the analyte to avoid spectral overlap from natural isotopic abundance peaks; Avatrombopag-d8 provides a +8 Da mass shift that cleanly exceeds this threshold [1]. Furthermore, the eight deuterium atoms are positioned on non-exchangeable carbon sites of the piperazine ring (C-2,2,3,3,5,5,6,6), eliminating the risk of deuterium-hydrogen back-exchange that would compromise quantification accuracy in aqueous biological matrices such as plasma . For these reasons, Avatrombopag-d8 is irreplaceable as the internal standard in any validated bioanalytical method requiring regulatory-grade quantification of Avatrombopag.

Avatrombopag-d8 (hydrochloride): Quantified Differentiation Evidence Against Closest Analogs, Alternatives, and In-Class Internal Standards


Mass Spectrometric Differentiation: +8 Da Mass Shift of Avatrombopag-d8 vs. Unlabeled Avatrombopag Enables Baseline-Resolved SRM Quantification

Avatrombopag-d8 (hydrochloride) provides a +8.05 Da mass shift relative to unlabeled Avatrombopag free base (MW 657.70 vs. 649.65 Da), cleanly exceeding the minimum ≥3 Da separation guideline for SIL internal standards. The unlabeled Avatrombopag molecule (C₂₉H₃₄Cl₂N₆O₃S₂) has a monoisotopic mass of 649.65 Da; the d8-labeled free base analog (C₂₉H₂₆D₈Cl₂N₆O₃S₂) has a monoisotopic mass of 657.70 Da, yielding a net +8 Da difference [1]. This mass increment eliminates interference from the natural abundance ¹³C and ³⁴S isotopic envelope of the unlabeled analyte, which for a molecule of ~650 Da would contribute detectable M+1, M+2, and M+4 signals but negligible signal at M+8 .

LC-MS/MS quantification isotope dilution mass spectrometry selected reaction monitoring mass shift internal standard

Deuteration Site Integrity: Non-Exchangeable Piperazine-Ring ²H Labeling vs. Labile Deuterium Internal Standards That Suffer Back-Exchange in Biological Matrices

The eight deuterium atoms in Avatrombopag-d8 are covalently bonded to carbon atoms at positions 2,2,3,3,5,5,6,6 of the cyclohexylpiperazine moiety—all non-exchangeable aliphatic C–H positions [1]. In contrast, deuterium labels positioned on heteroatoms (N–D, O–D, S–D) or on carbon atoms α to carbonyl groups are susceptible to protium exchange in aqueous biological matrices (plasma, urine, tissue homogenates), leading to time-dependent loss of the mass label and compromised quantification. A study of deuterium kinetic isotope effects demonstrated that non-exchangeable deuterium placement is critical for metabolic stability assessment and internal standard reliability [2].

deuterium-hydrogen back-exchange stable isotope labeling non-exchangeable positions piperazine deuteration bioanalytical method robustness

Chemical and Isotopic Purity Specifications: ≥98% Purity Avatrombopag-d8 vs. Lower-Grade Unlabeled Analytical Standards for Regulatory Bioanalysis

Avatrombopag-d8 hydrochloride is supplied with a minimum chemical purity of ≥98% (HPLC/LC-MS) as specified by multiple vendors . Industry best practice for SIL-IS requires both chemical purity ≥98% and isotopic enrichment ≥98%, meaning that >98% of the labeled molecules contain the full complement of eight deuterium atoms and <2% represent under-deuterated species (d0–d7) that would contribute to analyte-channel background signal [1]. The presence of under-deuterated or unlabeled species in the IS preparation directly elevates the baseline signal in the analyte quantification channel, degrading the lower limit of quantification (LLOQ). By contrast, unlabeled Avatrombopag analytical standards do not undergo isotopic enrichment testing and are incapable of serving as internal standards [2].

isotopic enrichment chemical purity certificate of analysis reference standard ANDA submission

Parent Compound Pharmacological Potency: Avatrombopag (EC50 = 3.3 nM) vs. Eltrombopag (EC50 = 270 nM) — Justifying Analyte-Specific Method Development with a Dedicated d8 Internal Standard

The parent compound Avatrombopag demonstrates an EC50 of 3.3 nM for TPO receptor-mediated proliferation of Ba/F3 cells, which is approximately 82-fold more potent than Eltrombopag (EC50 = 270 nM in a Ba/F3 STAT-activated IRF-1 luciferase reporter assay) [1]. This substantial potency difference translates into distinct clinical dosing — Avatrombopag is administered at 20–60 mg once daily versus Eltrombopag at 25–75 mg once daily — and necessitates analyte-specific bioanalytical methods with dedicated internal standards. A UPLC-MS/MS method for simultaneous therapeutic drug monitoring of Avatrombopag, Eltrombopag, and Hetrombopag in human plasma has been validated with linear ranges of 7.5–1,500 ng/mL (Avatrombopag), 50–10,000 ng/mL (Eltrombopag), and 5–1,000 ng/mL (Hetrombopag), respectively [2].

TPO receptor agonist EC50 potency comparison avatrombopag vs. eltrombopag Ba/F3 proliferation assay therapeutic drug monitoring

Regulatory-Grade Reference Standard Qualification: Avatrombopag-d8 HCl as a Fully Characterized Standard for ANDA, DMF, and Pharmacopeial Traceability vs. Research-Grade Unlabeled Material

Avatrombopag-d8 HCl is supplied as a fully characterized reference standard with comprehensive Certificates of Analysis (COA) that meet regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [1]. The standard is suitable for traceability against pharmacopeial standards (USP or EP) and is used throughout the pharmaceutical development lifecycle—from R&D through formulation development to commercial QC release testing . This regulatory positioning distinguishes Avatrombopag-d8 from research-grade unlabeled Avatrombopag or impure deuterated batches that lack full characterization documentation. Bioequivalence studies for generic Avatrombopag, such as those initiated by Adalvo with expected regulatory dossier readiness in 2026, require validated bioanalytical methods employing a properly characterized deuterated internal standard [2].

reference standard ANDA submission DMF filing pharmacopeial traceability regulatory compliance

Avatrombopag-d8 (hydrochloride): Priority Procurement Scenarios Supported by Quantitative Differentiation Evidence


Therapeutic Drug Monitoring (TDM) of Avatrombopag in Immune Thrombocytopenia Patients Using UPLC-MS/MS

Clinical laboratories and hospital pharmacies performing TDM of Avatrombopag in ITP patients require Avatrombopag-d8 as the internal standard for validated LC-MS/MS methods. The Wang et al. (2023) UPLC-MS/MS method achieved linearity from 7.5–1,500 ng/mL with intra- and inter-day precision (CV 4.2%–12.2%) and accuracy (RE −6.6% to 7.5%) for Avatrombopag quantification in human plasma—performance that depends on a co-eluting deuterated IS to compensate for patient-specific matrix effects [1]. The non-exchangeable d8 label ensures consistent IS response across the 4.5-minute chromatographic run, supporting high-throughput TDM workflows with 64+ samples per batch.

Bioequivalence Study Support for Generic Avatrombopag Development Programs (ANDA Pathway)

Pharmaceutical companies pursuing generic Avatrombopag development (e.g., Adalvo's bioequivalence program targeting 2026 regulatory dossier submission) must employ Avatrombopag-d8 as the internal standard in their pivotal bioequivalence studies to meet FDA bioanalytical method validation requirements [2]. The fully characterized d8 reference standard, supplied with COA documenting ≥98% chemical purity and ≥98% isotopic enrichment, provides the regulatory documentation trail necessary for ANDA submission. The +8 Da mass shift ensures no cross-interference between the IS channel and the analyte channel, a prerequisite for the precision and accuracy specifications required in bioequivalence study reports.

Clinical Pharmacokinetic Studies of Avatrombopag Across Diverse Patient Populations

Phase 1–3 clinical trials investigating Avatrombopag pharmacokinetics in Japanese, Chinese, and Caucasian subjects, as well as in special populations (hepatic impairment, pediatric ITP), require robust bioanalytical support with a stable isotope-labeled IS. The population PK analysis by Nomoto et al. (2018) established that Avatrombopag follows a one-compartment model with first- and zero-order absorption and linear elimination (half-life 16–19 hours) [3]. Avatrombopag-d8 enables consistent quantification across these diverse studies by compensating for between-subject and between-population matrix variability, which is particularly important given that Avatrombopag is >95% protein-bound and is metabolized primarily by CYP2C9 and CYP3A4—enzymes with known pharmacogenetic variability.

Quality Control Release Testing and Stability Studies for Avatrombopag API and Finished Dosage Forms

QC laboratories in API manufacturing and finished dosage form production facilities use Avatrombopag-d8 as a reference standard for HPLC and LC-MS methods during release testing, stability studies, and impurity profiling. The Axios Research characterization confirms suitability for traceability against USP or EP pharmacopeial standards [4]. In forced degradation studies, the deuterated IS provides a stable reference point unaffected by degradation product formation, enabling accurate mass balance determination. For ANDA filers, the availability of a fully characterized d8 standard simplifies method transfer between R&D, in-house QC, and contract testing laboratories by providing a common, well-documented reference material.

Quote Request

Request a Quote for Avatrombopag-d8 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.